

mass spectral fragmentation of Piperidin-4-amine-d5

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Compound of Interest

Compound Name: Piperidin-4-amine-d5

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An In-depth Technical Guide to the Mass Spectral Fragmentation of **Piperidin-4-amine-d5**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical framework for understanding the electron ionization (EI) mass spectral fragmentation of **Piperidin-4-amine-d5**. Given the common use of deuterated compounds as internal standards in quantitative bioanalysis, a thorough understanding of their fragmentation patterns is crucial for method development and data interpretation. As no direct experimental data for this specific isotopologue is readily available in the searched literature, this document outlines the predicted fragmentation pathways based on the established principles of mass spectrometry for cyclic amines.^{[1][2][3]}

Principles of Fragmentation in Cyclic Amines

The mass spectral fragmentation of cyclic amines, such as piperidine and its derivatives, is governed by several key principles under electron ionization (EI).^[1] The initial event is the removal of an electron to form a molecular ion ($M^{\bullet+}$). For mono-nitrogen compounds, this molecular ion will have an odd mass-to-charge ratio (m/z), a key indicator according to the nitrogen rule.^{[1][4]}

The most dominant fragmentation pathway for amines is α -cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.^{[3][4][5]} This process is driven by the radical site on the nitrogen and results in the formation of a stable, resonance-stabilized iminium cation. In cyclic amines, this initial α -cleavage leads to the

opening of the ring. Subsequent fragmentation events can then occur, often involving the loss of small neutral molecules like ethene.^[1]

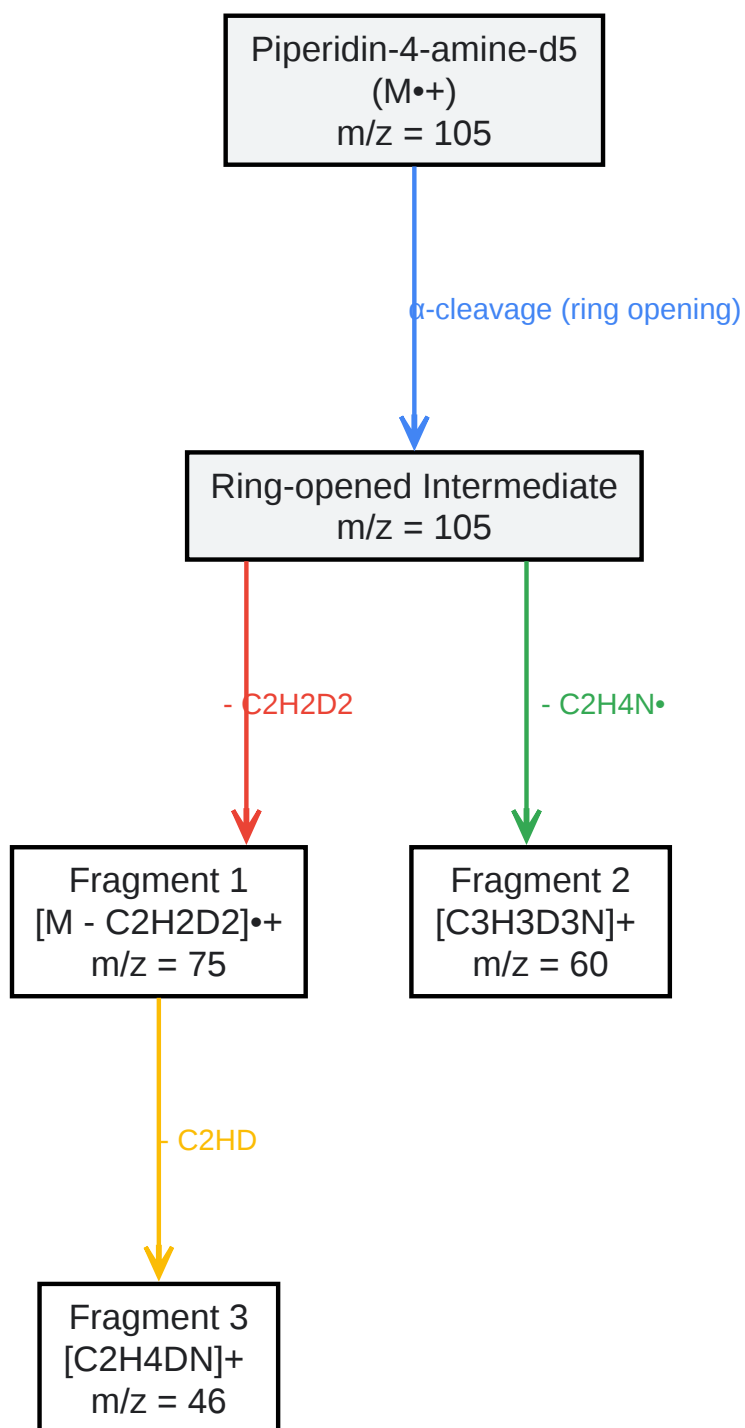
Predicted Fragmentation of Piperidin-4-amine-d5

For this guide, we will assume a common and stable isotopic labeling pattern for **Piperidin-4-amine-d5** where the deuterium atoms are located on the carbon skeleton of the piperidine ring, specifically at the 2,2,3,5,6-d5 positions. This minimizes the potential for H/D exchange. The molecular weight of the non-deuterated Piperidin-4-amine ($C_5H_{12}N_2$) is 100.17 g/mol, and its deuterated counterpart, **Piperidin-4-amine-d5** ($C_5H_7D_5N_2$), is 105.20 g/mol.

The proposed fragmentation pathway for **Piperidin-4-amine-d5** is initiated by the formation of the molecular ion at m/z 105. The primary fragmentation is expected to be an α -cleavage of the C2-C3 or C5-C6 bond, leading to a ring-opened radical cation. Subsequent cleavages lead to the formation of characteristic fragment ions.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted core fragmentation pathway for **Piperidin-4-amine-d5**.



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Caption: Predicted EI fragmentation pathway of **Piperidin-4-amine-d5**.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key ions in the mass spectra of both Piperidin-4-amine and its d5-labeled analogue. This data is theoretical and serves as a guide for identifying these ions in an experimental spectrum.

Ion Description	Predicted m/z (Piperidin-4-amine)	Predicted m/z (Piperidin-4-amine- d5)	Notes
Molecular Ion [M] ^{•+}	100	105	Odd m/z value consistent with the nitrogen rule. [1] [4]
Fragment 1 [M - C ₂ H ₄] ^{•+} / [M - C ₂ H ₂ D ₂] ^{•+}	72	75	Resulting from the loss of a neutral ethene (or deuterated ethene) fragment after ring opening.
Fragment 2 [C ₃ H ₈ N] ⁺ / [C ₃ H ₃ D ₃ N] ⁺	58	60	A key iminium ion fragment formed after ring cleavage.
Fragment 3 [C ₂ H ₅ N] ⁺ / [C ₂ H ₄ DN] ⁺	44	46	A smaller amine-containing fragment.

Experimental Protocol: GC-MS Analysis

This section provides a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of **Piperidin-4-amine-d5**. This method is based on common practices for the analysis of volatile amines and piperidine derivatives.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Sample and Standard Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **Piperidin-4-amine-d5** reference standard and transfer it to a 1 mL volumetric flask. Dissolve and dilute to the mark with methanol.

- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with methanol or an appropriate solvent compatible with the sample matrix.

Instrumentation and Conditions

- Gas Chromatograph (GC): Agilent 6890N or similar.
- Mass Spectrometer (MS): Agilent 5975 Mass Selective Detector or equivalent.
- Autosampler: Combi-PAL or similar.

GC Conditions:

- Injection Port: Splitless mode, 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl/95% methyl silicone phase column.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-200.
- Solvent Delay: 3 minutes.

Data Analysis

- Identification: The identification of **Piperidin-4-amine-d5** is confirmed by matching the retention time and the acquired mass spectrum with that of a known reference standard.
- Fragmentation Analysis: The acquired mass spectrum should be examined for the presence of the predicted molecular ion (m/z 105) and key fragment ions (m/z 75, 60, 46). The relative abundances of these ions will constitute the fragmentation pattern.

Conclusion

This guide provides a foundational understanding of the anticipated mass spectral fragmentation of **Piperidin-4-amine-d5** under electron ionization. The core fragmentation mechanism is predicted to involve a primary α -cleavage leading to ring opening, followed by subsequent fragmentation to yield characteristic iminium ions. The deuterium labeling results in a predictable mass shift of +5 Da for the molecular ion and for fragments retaining all deuterium atoms. The provided theoretical data and experimental protocol offer a robust starting point for researchers and analytical scientists working with this and similar deuterated compounds in various applications, from metabolic studies to quantitative bioanalysis.

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